3',4'-Dihydroxypropiophenone

Plant Biochemistry Enzymology Redox Regulation

Unlike generic catechols such as caffeic acid or protocatechuic acid that inhibit IAA oxidation, 3',4'-dihydroxypropiophenone uniquely promotes peroxidase-catalyzed IAA degradation in cofactor-free systems. This functional divergence makes it an essential tool for dissecting phenolic structural effects on auxin metabolism. It also serves as a low-potency baseline control (IC50 ~100–180 µM) in enzyme inhibition assays versus high-affinity catechol inhibitors. With a distinct melting point (145–146°C) and moderate lipophilicity (logP ~1.69), it enables reliable HPLC separation and solid-state characterization. Sourced exclusively as high-purity (98%) powder for consistent, reproducible research outcomes. Ideal for redox biology, metal-catalyzed oxidation studies, and catecholamine enzyme screening.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 7451-98-1
Cat. No. B1329677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',4'-Dihydroxypropiophenone
CAS7451-98-1
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC(=C(C=C1)O)O
InChIInChI=1S/C9H10O3/c1-2-7(10)6-3-4-8(11)9(12)5-6/h3-5,11-12H,2H2,1H3
InChIKeyHNWIHBDMOYWCGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3',4'-Dihydroxypropiophenone (CAS 7451-98-1): Catechol Propiophenone Identity and Core Characteristics for Research Procurement


3',4'-Dihydroxypropiophenone (CAS 7451-98-1), also known as 1-(3,4-dihydroxyphenyl)propan-1-one, is an alkyl-phenylketone characterized by a catechol (3,4-dihydroxyphenyl) moiety attached to a propiophenone backbone [1]. This structural class combines the hydrogen-donating and metal-chelating properties of the ortho-diphenol group with the electrophilic reactivity of the ketone carbonyl, enabling participation in redox reactions, enzyme interactions, and synthetic transformations . The compound exists as a solid powder with a reported melting point of 145-146°C and a predicted logP of approximately 1.69, reflecting moderate lipophilicity [2].

Why 3',4'-Dihydroxypropiophenone Cannot Be Replaced by Generic Catechol Analogs: Evidence-Based Differentiation for Informed Sourcing


Catechol-containing compounds are often presumed interchangeable based on shared antioxidant or metal-chelating motifs. However, the specific substitution pattern and the presence of the propiophenone ketone confer distinct regulatory effects on peroxidase-mediated reactions that are not observed with common catechol derivatives such as caffeic acid or protocatechuic acid [1]. In the IAA (indole-3-acetic acid) oxidation system, 3',4'-dihydroxypropiophenone and its close analog 3,4-dihydroxyacetophenone uniquely promote oxidation in the absence of the cofactor 2,4-dichlorophenol (DCP), whereas other o-diphenols inhibit it [1]. This functional divergence, rooted in the interplay between the catechol ring and the ketone side chain, means that substituting a generic catechol for 3',4'-dihydroxypropiophenone in applications sensitive to redox regulation or peroxidase activity can yield opposite biological outcomes.

3',4'-Dihydroxypropiophenone (CAS 7451-98-1): Quantified Comparative Evidence for Scientific Selection


Unique Promotion of IAA Oxidation by Peroxidase: Functional Differentiation from Common Catechol Inhibitors

In a head-to-head comparative study of phenolic effects on horseradish peroxidase-catalyzed IAA decarboxylation, 3',4'-dihydroxypropiophenone exhibited a functional profile distinct from typical o-diphenols. While o-diphenols such as caffeic acid, 3,4-dihydroxyphenylacetic acid, protocatechuic acid, and catechol produced strong inhibition of IAA oxidation, 3',4'-dihydroxypropiophenone (along with 3,4-dihydroxyacetophenone) instead promoted IAA oxidation in the absence of the cofactor 2,4-dichlorophenol (DCP) [1]. This divergent behavior demonstrates that the propiophenone ketone moiety overrides the typical inhibitory action of the catechol group in this enzymatic context [1].

Plant Biochemistry Enzymology Redox Regulation Structure-Activity Relationship

Enzyme Inhibition Profile: Weaker ALDH2 and Dihydroorotase Inhibition Compared to α-Methyl Analog

3',4'-Dihydroxypropiophenone demonstrates measurable but relatively weak inhibition of aldehyde dehydrogenase 2 (ALDH2) and dihydroorotase, with IC50 values in the high micromolar range. In contrast, the α-methylated derivative 3',4'-dihydroxy-α-methylpropiophenone (U-0521, CAS 5466-89-7) is a significantly more potent inhibitor of catechol-O-methyltransferase (COMT) and tyrosine hydroxylase [2]. Specifically, U-0521 inhibits rat liver COMT with a Ki of 7.8 µM and rabbit adrenal tyrosine hydroxylase with an IC50 of 1 µM [2], whereas the parent compound shows IC50 values of 100,000 nM (100 µM) for human ALDH2 [1] and 180,000 nM (180 µM) for mouse dihydroorotase [3]. This 100-fold difference in potency suggests that α-methylation is critical for high-affinity enzyme interactions, and that the parent compound may serve as a lower-activity comparator or a scaffold for derivatization.

Enzyme Inhibition Drug Discovery Catecholamine Metabolism Binding Affinity

Physicochemical Properties: Melting Point and Lipophilicity Distinguish from Shorter-Chain and Aldehyde Analogs

3',4'-Dihydroxypropiophenone possesses a melting point of 145-146°C and a predicted logP of approximately 1.69 [1]. This melting point is notably higher than that of the shorter-chain analog 3,4-dihydroxyacetophenone (melting point ~116-119°C), reflecting the increased molecular weight and altered crystal packing from the extended propiophenone side chain . The logP of 1.69 indicates moderate lipophilicity, which is higher than the more polar 3,4-dihydroxybenzaldehyde (logP ~1.09) due to the absence of the aldehyde hydrogen-bonding capacity and the presence of the ethyl ketone group [2]. These differences in solid-state and partition properties are critical for formulation development, chromatographic method optimization, and stability assessments.

Physicochemical Characterization Formulation Analytical Chemistry Quality Control

Metal-Dependent Dual Antioxidant/Prooxidant Behavior: Distinguishing Feature for Redox Biology Applications

3',4'-Dihydroxypropiophenone exhibits a conditional redox behavior that is distinct from many purely antioxidant catechols. In standard free radical scavenging assays, it demonstrates antioxidant activity attributable to hydrogen donation from the catechol hydroxyls . However, in the presence of copper ions, the compound switches to a prooxidant mode, catalyzing the generation of reactive oxygen species that can lead to DNA damage . This metal-dependent duality is not universally observed among catechol derivatives; for example, 3,4-dihydroxybenzoic acid (protocatechuic acid) is reported primarily as an antioxidant without prominent prooxidant warnings under similar conditions [1]. This conditional behavior makes 3',4'-dihydroxypropiophenone a valuable tool for studying redox cycling mechanisms and metal-catalyzed oxidation processes.

Redox Biology Oxidative Stress Metal Chelation DNA Damage

Optimal Research and Industrial Applications for 3',4'-Dihydroxypropiophenone Based on Verified Differentiation Evidence


Plant Hormone Research: IAA Oxidation Regulation Studies

Utilize 3',4'-dihydroxypropiophenone as a unique positive regulator of peroxidase-catalyzed IAA oxidation in cofactor-free systems. Unlike common catechol inhibitors (caffeic acid, protocatechuic acid) that suppress IAA degradation, this compound promotes oxidation, enabling researchers to dissect the role of specific phenolic structures in auxin metabolism [1]. This property is directly supported by head-to-head comparative enzymology data from the Lee et al. (1982) study [1].

Enzymology: Low-Activity Comparator for COMT/Tyrosine Hydroxylase Inhibitor Studies

Employ 3',4'-dihydroxypropiophenone as a low-potency baseline control in catecholamine enzyme inhibition assays. With IC50 values in the 100-180 µM range for ALDH2 and dihydroorotase, it provides a stark contrast to the α-methyl derivative U-0521 (Ki = 7.8 µM for COMT, IC50 = 1 µM for tyrosine hydroxylase) [2][3]. This potency differential (~100-fold) validates the use of the parent compound as a negative or weak-positive control when screening for high-affinity catechol-based enzyme inhibitors [2][3].

Analytical Method Development and Quality Control

Leverage the distinct melting point (145-146°C) and moderate lipophilicity (logP ~1.69) of 3',4'-dihydroxypropiophenone for HPLC method development and solid-state characterization. The melting point is ~26-30°C higher than that of 3,4-dihydroxyacetophenone, and the logP is ~0.6 units higher than that of 3,4-dihydroxybenzaldehyde, enabling clear chromatographic separation and reliable identity confirmation in complex mixtures [4].

Redox Biology: Probing Copper-Dependent Prooxidant Mechanisms

Use 3',4'-dihydroxypropiophenone as a conditional redox probe to study metal-catalyzed oxidation and DNA damage pathways. Its ability to switch from antioxidant to prooxidant in the presence of copper ions—a behavior not prominently associated with protocatechuic acid—makes it a valuable tool for investigating the interplay between catechol structures, transition metals, and oxidative cellular damage .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3',4'-Dihydroxypropiophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.